12-Hydroxyeicosapentaenoic acid, (12R)-

Übersicht

Beschreibung

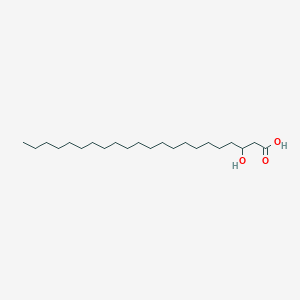

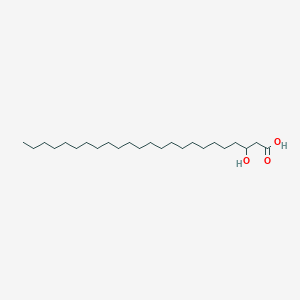

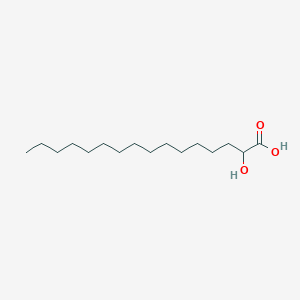

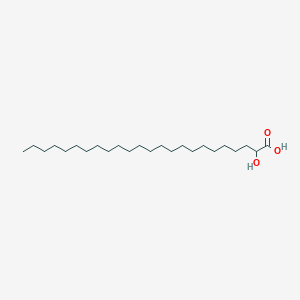

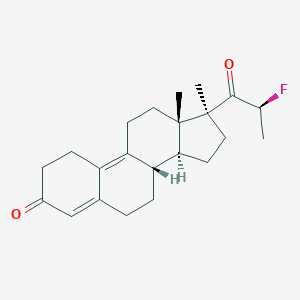

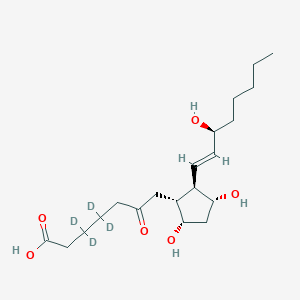

(12R)-12-Hydroxyeicosapentaensäure ist eine Monohydroxyfettsäure, die aus Eicosapentaensäure (EPA) gewonnen wird. Sie ist ein kleines Molekül mit der chemischen Formel C20H30O3 und einem Molekulargewicht von 318,457 g/mol . Diese Verbindung ist für ihre potenziellen biologischen Aktivitäten bekannt und ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

(12R)-12-Hydroxyeicosapentaensäure kann aus Eicosapentaensäure (EPA) durch enzymatische oder chemische Hydroxylierung synthetisiert werden. Der enzymatische Weg beinhaltet die Verwendung spezifischer Lipoxygenasen, die eine Hydroxylgruppe an der 12. Kohlenstoffposition von EPA einführen . Die Reaktionsbedingungen umfassen typischerweise ein wässriges Puffersystem bei einem kontrollierten pH-Wert und einer Temperatur, um die Enzymaktivität zu optimieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von (12R)-12-Hydroxyeicosapentaensäure kann großtechnische enzymatische Verfahren unter Verwendung von Bioreaktoren umfassen. Diese Bioreaktoren halten optimale Bedingungen für die Enzymaktivität aufrecht, wie z. B. Temperatur, pH-Wert und Substratkonzentration. Das Produkt wird dann mit Techniken wie Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .

Wirkmechanismus

Target of Action

It has been suggested that 12r-hepe may interact with peroxisome proliferator-activated receptors (ppars), which are ligand-activated transcription factors involved in lipid metabolism and inflammatory responses .

Mode of Action

It is thought to inhibit the transformation of macrophages into foam cells, a process that is critical in the development of atherosclerosis . This inhibition is believed to occur in a PPARγ-dependent manner .

Biochemical Pathways

It is known that 12r-hepe is a metabolite of eicosapentaenoic acid (epa), and its production is increased in the serum of mice fed with α-linolenic acid-rich linseed oil .

Result of Action

12R-HEPE has been shown to inhibit foam cell formation and ameliorate high-fat diet-induced pathology of atherosclerosis in mice . This suggests that 12R-HEPE could have potential therapeutic effects in the treatment of atherosclerosis.

Action Environment

The action of 12R-HEPE can be influenced by dietary intake. For example, the serum level of 12R-HEPE was found to be significantly increased in mice fed with α-linolenic acid-rich linseed oil . This suggests that dietary factors can influence the action, efficacy, and stability of 12R-HEPE.

Biochemische Analyse

Biochemical Properties

12R-HEPE interacts with various enzymes, proteins, and other biomolecules. It is produced by non-enzymatic oxidation of EPA . It has been found to inhibit platelet aggregation with the same potency as 12-HETE, exhibiting IC50 values of 24 and 25 µM, respectively .

Cellular Effects

12R-HEPE has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit foam cell formation in the aortic valve . It also influences cell function by inhibiting the foamy transformation of macrophages in a peroxisome proliferator-activated receptor (PPAR)γ-dependent manner .

Molecular Mechanism

The molecular mechanism of action of 12R-HEPE involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(12R)-12-hydroxyeicosapentaenoic acid can be synthesized from eicosapentaenoic acid (EPA) through enzymatic or chemical hydroxylation. The enzymatic route involves the use of specific lipoxygenases that introduce a hydroxyl group at the 12th carbon position of EPA . The reaction conditions typically include an aqueous buffer system at a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of (12R)-12-hydroxyeicosapentaenoic acid may involve large-scale enzymatic processes using bioreactors. These bioreactors maintain optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration. The product is then purified using techniques like chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(12R)-12-Hydroxyeicosapentaensäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um eine Ketogruppe zu bilden.

Reduktion: Die Doppelbindungen im Molekül können reduziert werden, um gesättigte Derivate zu bilden.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Hydrierungsreaktionen unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) sind typisch.

Hauptprodukte

Oxidation: Bildung von 12-Keto-Eicosapentaensäure.

Reduktion: Bildung von vollständig gesättigten Eicosapentaensäurederivaten.

Substitution: Bildung verschiedener substituierter Eicosapentaensäurederivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

(12R)-12-Hydroxyeicosapentaensäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Untersuchung von Lipidoxidationsprodukten verwendet.

Biologie: Wird auf seine Rolle in zellulären Signalwegen und seine Auswirkungen auf Zellproliferation und -differenzierung untersucht.

Medizin: Wird auf seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften untersucht. Sie wird auch auf ihre Auswirkungen auf die Herz-Kreislauf-Gesundheit untersucht.

Industrie: Wird aufgrund ihrer potenziellen gesundheitlichen Vorteile in der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet

Wirkmechanismus

Der Wirkmechanismus von (12R)-12-Hydroxyeicosapentaensäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, die Aktivität von Enzymen zu modulieren, die am Metabolismus von Fettsäuren und Eicosanoiden beteiligt sind. Diese Verbindung kann die Produktion von pro-inflammatorischen und anti-inflammatorischen Mediatoren beeinflussen und so ihre biologischen Wirkungen ausüben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

12-Hydroxyeicosatetraensäure (12-HETE): Eine ähnliche Monohydroxyfettsäure, die aus Arachidonsäure gewonnen wird.

15-Hydroxyeicosapentaensäure (15-HEPE): Ein weiteres hydroxyliertes Derivat von Eicosapentaensäure.

Einzigartigkeit

(12R)-12-Hydroxyeicosapentaensäure ist aufgrund ihrer spezifischen Hydroxylierung an der 12. Kohlenstoffposition und ihrer Gewinnung aus Eicosapentaensäure einzigartig. Diese spezifische Struktur verleiht im Vergleich zu anderen hydroxylierten Fettsäuren unterschiedliche biologische Aktivitäten .

Eigenschaften

IUPAC Name |

(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-IHWYZUJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109430-12-8 | |

| Record name | 12-Hydroxyeicosapentaenoic acid, (12R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109430128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (12R)-12-hydroxyeicosapentaenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)